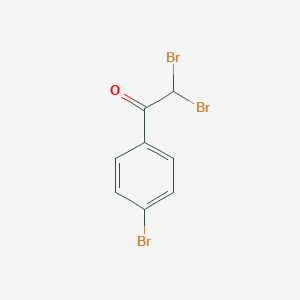

2,2-Dibromo-1-(4-bromophenyl)ethanone

説明

特性

IUPAC Name |

2,2-dibromo-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTUNOVZJWIKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157279 | |

| Record name | Acetophenone, 2,2,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-79-4 | |

| Record name | 2,2-Dibromo-1-(4-bromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4'-Tribromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13195-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2,2,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4'-TRIBROMOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T74NH652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4-bromoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:

C8H7BrO+2Br2→C8H5Br3O+2HBr

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous bromination processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 2,2-Dibromo-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.

Reduction: The compound can be reduced to form 4-bromoacetophenone or other derivatives.

Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Major Products:

Nucleophilic Substitution: Substituted ethanones.

Reduction: 4-bromoacetophenone.

Oxidation: 4-bromobenzoic acid.

科学的研究の応用

Organic Chemistry

2,2-Dibromo-1-(4-bromophenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atoms enhance its reactivity, allowing for various chemical transformations:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : It can be reduced to yield derivatives like 4-bromoacetophenone.

- Oxidation Processes : The compound can be oxidized to form carboxylic acids or other oxidized products .

Biological Research

In biological applications, this compound has been investigated for its potential role in drug development:

- Enzyme Inhibition Studies : The compound is used to study enzyme inhibition mechanisms and protein interactions due to its ability to covalently modify proteins.

- Pharmaceutical Precursor : It is being explored as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

Industrial Applications

The compound finds its place in the production of agrochemicals and specialty chemicals:

- Agrochemical Synthesis : It is utilized in the formulation of pesticides and herbicides due to its reactive nature.

- Specialty Chemicals : The compound is involved in creating various specialty chemicals that require brominated intermediates for their synthesis .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on specific protein targets. The results indicated that the compound effectively inhibited enzyme activity through covalent modification, demonstrating its potential utility in drug design.

Case Study 2: Green Chemistry Approach

Research highlighted a green chemistry approach for synthesizing dibromo ketones using an environmentally friendly HO-HBr system. This method yielded dibromo ketones with high efficiency (40%-94%) and minimal environmental impact, showcasing the versatility of this compound in sustainable synthetic methodologies .

作用機序

The mechanism of action of 2,2-Dibromo-1-(4-bromophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts melting points and spectral features:

Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro (4j) lowers melting points due to reduced symmetry and enhanced solubility .

- Halogens (Br, Cl) : Similar m.p. trends (4h vs. 4g) suggest comparable intermolecular forces (van der Waals, halogen bonding) .

- Electron-Donating Groups (EDGs) : Methoxy (5b) lowers m.p. compared to methyl (4d), likely due to reduced crystallinity .

Bromination Selectivity:

- NBS in Ionic Liquids: Excess NBS (4.4 equiv.) yields tetrabrominated derivatives (e.g., compound 24 in ), while lower equivalents produce mono-/di-brominated products.

- Hypervalent Iodine-Mediated Bromination : Yields 54% for 4h, highlighting moderate efficiency .

- K₂S₂O₈ in Water: Higher atom economy (61% yield) but requires aqueous conditions .

Spectroscopic Trends

Crystal Packing and Intermolecular Interactions

- 4h: Forms C–H⋯O and π–π interactions, similar to 2,2-dibromo-1-(p-tolyl)ethanone (II) in .

- Hydroxy/Methoxy Derivatives : Additional O–H⋯O hydrogen bonds stabilize crystal lattices (e.g., compound I in ).

生物活性

2,2-Dibromo-1-(4-bromophenyl)ethanone is a dibrominated ketone notable for its dual bromination pattern on both the carbon chain and the phenyl ring, which enhances its electrophilic nature and potential reactivity in biological systems. Its chemical formula is C₁₅H₁₂Br₂O, and it has been utilized primarily as a synthetic intermediate in organic chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals.

The compound is characterized by:

- Electrophilicity : The presence of the carbonyl group and bromine substituents makes it highly reactive towards nucleophiles.

- Reactivity : It can undergo condensation reactions with aldehydes in the presence of Lewis acids such as SnCl₂ or SmI₃, producing α,β-unsaturated ketones. Additionally, it serves as a precursor for synthesizing alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone.

Toxicity and Safety

Due to the presence of multiple bromine atoms, this compound is likely to be an irritant. Handling precautions include using personal protective equipment (PPE) such as gloves and goggles. Specific data on its toxicity profile remains sparse; however, compounds with similar structures often exhibit cytotoxic effects that warrant further investigation .

Synthesis and Reactivity Studies

Research has demonstrated that this compound can be synthesized through various methods involving the reaction of oximes with brominating agents. One study reported yields of up to 83% for dibromo ketones synthesized under optimized conditions . The compound's reactivity with nucleophiles has been explored in synthetic pathways leading to biologically relevant molecules.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of halogenated compounds. In a study analyzing monomeric alkaloids, it was found that halogen substituents significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that similar mechanisms may apply to this compound due to its electrophilic nature .

Comparative Analysis

The following table summarizes key structural features and potential biological activities of related dibromo compounds:

| Compound Name | Chemical Formula | Notable Features | Biological Activity Potential |

|---|---|---|---|

| This compound | C₁₅H₁₂Br₂O | Dual bromination enhancing electrophilicity | Antimicrobial (potential) |

| 2,4-Dibromoacetophenone | C₈H₆Br₂O | Different bromine positions | Moderate antibacterial activity |

| 1-Bromo-4-(bromomethyl)benzene | C₉H₈Br₂ | Complex interactions due to multiple substituents | Low to moderate activity |

Q & A

Q. What are the common synthetic routes for 2,2-Dibromo-1-(4-bromophenyl)ethanone?

Methodological Answer: Two primary methods are documented:

- Halogenation-Acylation Pathway : Start with 4-bromophenyl precursors, followed by bromination using Br₂ or HBr in the presence of Lewis acids (e.g., AlCl₃) to introduce dibromo groups. Acylation with acetyl chloride under controlled temperatures (0–5°C) yields the ketone backbone .

- K₂S₂O₈-Mediated Difunctionalization : A one-pot reaction in water achieves simultaneous bromination and ketone formation. Key conditions include stoichiometric K₂S₂O₈ and dichloromethane/petroleum ether for purification (61% yield). NMR data for validation:

-

¹H NMR (CDCl₃) : δ 7.66 (d, J = 8.0 Hz, 2H), 7.97 (d, J = 8.0 Hz, 1H)

-

¹³C NMR (CDCl₃) : δ 39.2 (C-Br), 185.1 (C=O) .

Optimization Tips : Adjust reaction time and catalyst loading to minimize polybrominated byproducts.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.6–8.0 ppm), while the carbonyl carbon (C=O) is observed at ~185 ppm in ¹³C NMR.

- LRMS : Molecular ion peak at m/z 358 ([M+H]⁺) confirms the molecular formula C₈H₅Br₃O .

- HPLC Analysis : Reverse-phase chromatography on Newcrom R1 columns with mobile phases like acetonitrile/water (70:30) resolves impurities. Retention time and LogP (3.19) aid in purity assessment .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reaction mechanisms?

Methodological Answer: Bromine’s strong electron-withdrawing nature enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., in Suzuki couplings or Grignard reactions). Kinetic studies suggest:

- Leaving Group Ability : Bromine’s polarizability accelerates SN₂ displacements compared to chlorine.

- Aromatic Ring Activation : The para-bromophenyl group directs electrophilic substitution to the meta position. Computational modeling (DFT) can quantify charge distribution and transition-state energies .

Q. What crystallographic strategies resolve structural ambiguities in halogenated ketones?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is critical:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and monoclinic P2₁/n space groups. Refinement parameters (R = 0.067, wR = 0.159) ensure accuracy .

- Key Interactions : Intramolecular O–H⋯O hydrogen bonds and π-π stacking (centroid distance 3.596 Å) stabilize the lattice. Atomic coordinates (e.g., Br–C bond lengths: 1.89–1.92 Å) validate steric effects .

Table 1 : Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a, b, c (Å) | 7.037, 10.805, 13.871 |

| β (°) | 98.80 |

| V (ų) | 1042.3 |

| Z | 4 |

Q. How can contradictions in synthetic yields be systematically addressed?

Methodological Answer: Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- Catalyst Selection : Lewis acids (e.g., FeCl₃ vs. AlCl₃) alter electrophilic substitution rates. Case Study : K₂S₂O₈-mediated synthesis yields 61% in water, while traditional halogenation achieves 45–50% in dichloromethane. DOE (Design of Experiments) can optimize variables like temperature (60–80°C optimal) .

Q. What pharmacological applications are explored for brominated ketones?

Methodological Answer:

- Antimicrobial Studies : Halogenated ketones disrupt bacterial cell membranes via hydrophobic interactions.

- Kinase Inhibition : The bromophenyl moiety binds ATP pockets in kinases (e.g., EGFR). SAR (Structure-Activity Relationship) studies require modifying substituents (e.g., replacing Br with Cl/F) . In-Vitro Protocols : Use MTT assays (IC₅₀) on cancer cell lines (e.g., HeLa) with controls for cytotoxicity .

Data Contradiction Analysis

Q. Why do NMR spectra vary across synthetic batches?

Methodological Answer: Variations arise from:

- Tautomerism : Enol-keto equilibria in DMSO-d₆ broaden peaks.

- Trace Solvents : Residual dichloromethane (δ 5.32 ppm) or water alters integration. Resolution : Use high-field NMR (≥400 MHz) and deuterated chloroform for sharper signals. Quantitative ¹H-¹³C HSQC validates assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。